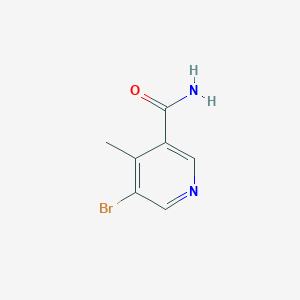
5-Bromo-4-methyl-3-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-Bromo-4-methyl-3-pyridinecarboxamide is a derivative of pyridine, a heterocyclic aromatic organic compound. While the specific compound is not directly mentioned in the provided papers, related compounds with bromo, methyl, and carboxamide groups on a pyridine ring are discussed. These compounds are of interest due to their potential biological activities, such as receptor antagonism .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including nucleophilic substitution, methoxylation, oxidation, and bromination. For instance, an efficient synthesis route for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved with an overall yield of 67% . This process involved the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide and subsequent reactions to introduce the methylamino group and the bromine atom .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques such as IR, 1H NMR, and HRMS . Additionally, X-ray crystallography has been employed to reveal the existence of energetically stable conformers, which may contribute to the high affinity for biological receptors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the use of reagents such as methylamine, sodium methoxide, and thionyl chloride. The introduction of substituents like the bromine atom and methylamino group has been shown to enhance the binding affinity for certain receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their solubility, crystalline structure, and thermal stability. For example, a related compound, 4-(4-Bromophenyl)-2,5-diethoxycarbonyl-6-methylthieno[2,3-b]pyridine, crystallizes with two independent molecules in the asymmetric unit and exhibits intermolecular and intramolecular hydrogen bonding . The solubility of these compounds in polar solvents is also a notable property, as it facilitates their use in various applications .
Applications De Recherche Scientifique
Synthesis and Characterization
5-Bromo-4-methyl-3-pyridinecarboxamide serves as a crucial intermediate in synthesizing various compounds with significant biological activities. For instance, its derivatives have been synthesized through intricate reactions, such as aromatic nucleophilic substitution, and shown to exhibit antitumor properties against a spectrum of human tumor cell lines, including those representing leukemia, melanoma, lung, colon, brain, ovary, breast, prostate, and kidney cancers. Compounds like 5c and 7a demonstrated moderate activities against these cell lines, highlighting their potential in cancer treatment research (Girgis, Hosni, & Barsoum, 2006).
Molecular Structure Studies
In-depth studies of molecular structures involving 5-Bromo-4-methyl-3-pyridinecarboxamide derivatives are crucial for understanding their chemical properties and potential applications. For example, the crystal structure of a particular derivative was meticulously analyzed through various spectroscopic methods and X-ray diffraction, revealing intricate details like hydrogen bonding patterns and molecular stacking interactions. These structural insights are essential for developing compounds with tailored properties (Anuradha et al., 2014).
Biological and Medicinal Applications
Several studies have focused on the biological activities of compounds derived from 5-Bromo-4-methyl-3-pyridinecarboxamide. For instance, novel pyridine-based derivatives have been synthesized and analyzed for their biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities. Certain compounds showed significant potential, such as one exhibiting a high percentage of lysis against clot formation in human blood and another displaying potent inhibition against Escherichia coli. These findings underscore the compound's potential in developing therapeutic agents (Ahmad et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-4-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-4-5(7(9)11)2-10-3-6(4)8/h2-3H,1H3,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMOGJGTCATZAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C(=O)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methyl-3-pyridinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1337636.png)
![trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide](/img/structure/B1337637.png)
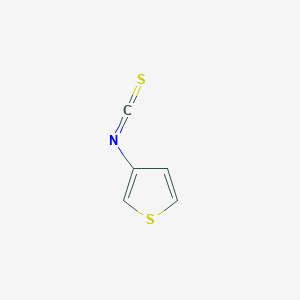
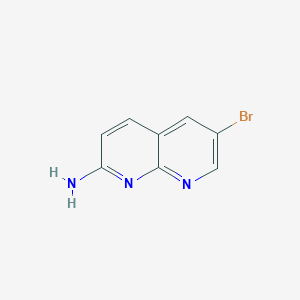
![5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1337646.png)
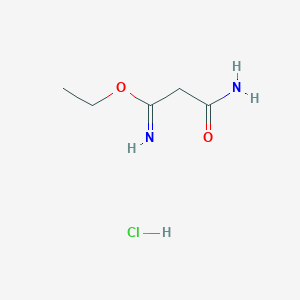
![2-methyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B1337652.png)
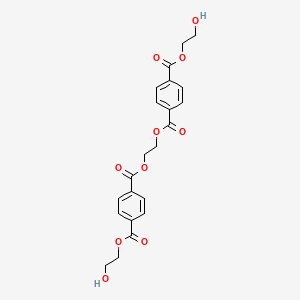
![[(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene](/img/structure/B1337655.png)
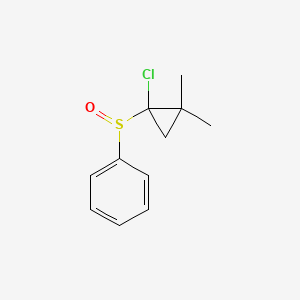
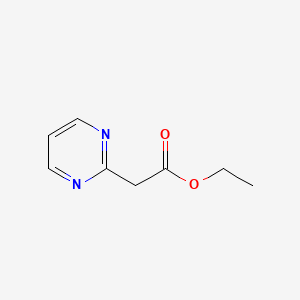
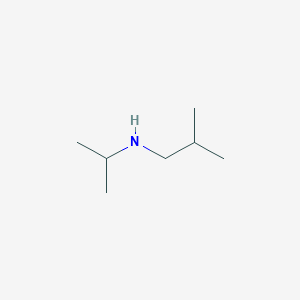
![1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1337661.png)